Methyldiphenylphosphine

Catalog No.
S1505864
CAS No.
1486-28-8
M.F
C13H13P
M. Wt
200.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyldiphenylphosphine

CAS Number

1486-28-8

Product Name

Methyldiphenylphosphine

IUPAC Name

methyl(diphenyl)phosphane

Molecular Formula

C13H13P

Molecular Weight

200.22 g/mol

InChI

InChI=1S/C13H13P/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

UJNZOIKQAUQOCN-UHFFFAOYSA-N

SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CP(C1=CC=CC=C1)C2=CC=CC=C2

Methyldiphenylphosphine: is an organophosphine with the formula CH3(C6H5)2P, often abbreviated PMePh2 . It is a colorless, viscous liquid . It is a member of a series (CH3)3-n(C6H5)nP that also includes n = 0, n = 1, and n = 3 that are often employed as ligands in metal phosphine complexes .

Methyldiphenylphosphine is an organophosphorus compound characterized by the chemical formula C13H13PC_{13}H_{13}P. It consists of a phosphorus atom bonded to two phenyl groups and one methyl group. This compound is notable for its applications in organic synthesis and as a ligand in coordination chemistry. Methyldiphenylphosphine is recognized for its potential reactivity and utility in various chemical transformations, particularly in coupling reactions.

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines using methyldiphenylphosphine as a ligand, facilitating the formation of biaryl compounds.
  • Heck Reaction: Methyldiphenylphosphine can act as a catalyst in the Heck reaction, where it aids in the coupling of alkenes with aryl halides.
  • Hiyama Coupling: This reaction utilizes methyldiphenylphosphine to couple organosilicon compounds with aryl halides, leading to the formation of substituted alkenes.
  • Negishi Coupling: Similar to the Hiyama reaction, methyldiphenylphosphine is involved in coupling organozinc reagents with aryl halides, showcasing its versatility as a reagent in organic synthesis .

The synthesis of methyldiphenylphosphine typically involves the reaction of chlorodiphenylphosphine with a methyl Grignard reagent. The general reaction can be represented as follows:

Cl(C6H5)2P+CH3MgBrCH3(C6H5)2P+MgBrClCl(C_6H_5)_2P+CH_3MgBr\rightarrow CH_3(C_6H_5)_2P+MgBrCl

This method effectively introduces the methyl group into the diphenylphosphine framework, yielding methyldiphenylphosphine in good yields .

Methyldiphenylphosphine finds various applications across different fields:

  • Catalysis: It serves as a ligand in numerous catalytic processes, enhancing reaction rates and selectivity in cross-coupling reactions.
  • Organic Synthesis: The compound is utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Coordination Chemistry: Methyldiphenylphosphine is employed to stabilize low-valent metal complexes, contributing to the development of new materials and catalysts .

Studies on the interactions of methyldiphenylphosphine with various substrates reveal its ability to form stable complexes with transition metals. These interactions are crucial for understanding its role in catalysis and material science. The compound's reactivity with different halides and organometallic species has been explored, indicating its potential for developing novel catalytic systems .

Methyldiphenylphosphine shares structural similarities with several other phosphines. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
DiphenylphosphineTwo phenyl groupsLacks methyl substituent
TriphenylphosphineThree phenyl groupsMore sterically hindered
DimethylphenylphosphineOne phenyl group, two methylEnhanced solubility due to methyl groups
Bis(methylphenyl)phosphineTwo methyl and two phenylIncreased reactivity due to more methyl groups

Methyldiphenylphosphine stands out due to its balanced steric and electronic properties, making it particularly effective as a ligand in catalytic applications while maintaining lower toxicity compared to some other phosphines .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (16.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1486-28-8

Wikipedia

Diphenylmethylphosphine

Dates

Modify: 2023-08-15

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